Cyanopindolol hemifumarate is a research tool used in scientific studies due to its dual antagonistic properties. It functions as:
The unique dual antagonism of cyanopindolol hemifumarate makes it valuable in various research areas, including:
Cyanopindolol hemifumarate is a chemical compound recognized primarily for its role as a selective beta-adrenergic receptor antagonist. It is derived from pindolol, which is a non-selective beta-blocker. The compound's structure includes a cyanide group attached to the pindolol framework, enhancing its specificity for beta-adrenergic receptors, particularly in cardiovascular and neurological research contexts. Cyanopindolol hemifumarate is often utilized in pharmacological studies to explore the mechanisms of beta-adrenergic signaling and its implications in various physiological processes .
The specific products formed during these reactions depend on the conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated forms.
Cyanopindolol hemifumarate exhibits significant biological activity through its action on beta-adrenergic receptors. It selectively binds to these receptors, inhibiting the action of neurotransmitters such as norepinephrine and epinephrine. This inhibition results in decreased heart rate and blood pressure, making it useful in studying cardiovascular conditions. Additionally, it plays a role in understanding neurotransmitter release mechanisms and their physiological effects .
The synthesis of cyanopindolol hemifumarate typically involves several steps starting from pindolol. The process includes:
In industrial settings, the synthesis is optimized for yield and purity, often employing automated systems for monitoring reaction parameters and ensuring compliance with quality control standards .
Cyanopindolol hemifumarate has diverse applications across several fields:
Studies involving cyanopindolol hemifumarate have focused on its binding kinetics to beta-adrenergic receptors. Research indicates that this compound demonstrates unique binding characteristics compared to other antagonists, which may influence its efficacy and selectivity. For instance, it has been shown to exhibit slower dissociation rates from beta-1 adrenergic receptors compared to other compounds like bisoprolol, suggesting a potentially higher affinity for these sites .
Cyanopindolol hemifumarate shares similarities with several other compounds that act on beta-adrenergic receptors. Here are some notable examples:
Compound Name | Type | Selectivity | Unique Features |
---|---|---|---|
Pindolol | Non-selective antagonist | Non-selective | Original compound from which cyanopindolol is derived |
Bisoprolol | Selective antagonist | Beta-1 selective | Higher affinity for beta-1 receptors |
Propranolol | Non-selective antagonist | Non-selective | Widely used for anxiety and hypertension |
Atenolol | Selective antagonist | Beta-1 selective | Commonly prescribed for hypertension |
Carvedilol | Non-selective antagonist | Non-selective | Also has alpha-blocking properties |
Cyanopindolol hemifumarate's uniqueness lies in its specific binding properties and its application as a research tool for understanding beta-adrenergic signaling pathways more effectively than many other compounds .
The structural elucidation of cyanopindolol hemifumarate through X-ray crystallographic analysis has been achieved with unprecedented atomic resolution, providing detailed insights into its molecular architecture within β-adrenoceptor complexes [4] [11]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 53.1 Å, b = 62.1 Å, and c = 95.8 Å, displaying exceptional crystal quality suitable for high-resolution diffraction studies [32] [4].
High-quality plate-like crystals exceeding 100 micrometers were successfully grown in lipidic cubic phase without requiring T4 lysozyme or BRIL fusion proteins, which represents a significant advancement in crystallization methodology for this compound class [4] [11]. The crystallographic data collection was performed using a focused 10-micrometer beam at ID23-2 with a wavelength of 0.8726 Ångström, achieving a remarkable resolution of 2.1 Ångström [32] [4].
The crystallographic refinement statistics demonstrate exceptional data quality with an Rmerge value of 0.127 and completeness of 98.0 percent [32]. The final refined structure contains 2,506 atoms, including 38 ordered water molecules, 7 lipid or detergent molecules, and 2 bound sodium ions per receptor molecule [4] [11]. The crystallographic R-work and R-free values of 0.193 and 0.245, respectively, confirm the high reliability of the structural model [32].
Table 1: Crystallographic Parameters for Cyanopindolol Hemifumarate β₁-Adrenoceptor Complex
Parameter | Value | Description |
---|---|---|
Resolution (Å) | 2.1 | Atomic resolution achieved in β₁-adrenoceptor complex structure |
Space Group | P2₁22₁ | Orthorhombic crystal system with specific symmetry |
Unit Cell Parameters a (Å) | 53.1 | Unit cell dimension along crystallographic a-axis |
Unit Cell Parameters b (Å) | 62.1 | Unit cell dimension along crystallographic b-axis |
Unit Cell Parameters c (Å) | 95.8 | Unit cell dimension along crystallographic c-axis |
Rmerge | 0.127 | Measure of data quality and internal consistency |
R-work | 0.193 | Crystallographic R-factor for working set |
R-free | 0.245 | Cross-validation R-factor for test set |
Completeness (%) | 98.0 | Percentage of theoretical reflections observed |
Total Number of Atoms | 2,506 | Total atoms modeled in crystal structure |
Number of Water Molecules | 38 | Ordered water molecules identified |
Number of Sodium Ions | 2 | Bound sodium ions in structure |
The crystal structure reveals that cyanopindolol hemifumarate adopts an extended conformation within the β₁-adrenoceptor binding pocket, with the ligand forming specific interactions with fifteen amino acid side chains from four transmembrane α-helices and extracellular loop 2 [13] [4]. The intramembrane sodium ion binding site represents a particularly significant structural feature, with the sodium ion coordinated to Asp87²·⁵⁰, Ser128³·³⁹, and three water molecules in a distorted square pyramidal configuration [4] [11].
Comparative analysis with the previously determined 2.7 Ångström resolution structure of cyanopindolol-bound β36-m23 crystallized in octylthioglucoside shows virtually identical overall architecture, with a root mean square deviation for all Cα atoms of 0.77 Ångström [32] [4]. The high structural similarity between receptors crystallized in different environments validates the reliability of the crystal structure as a representative model for the native receptor state [4].
The crystallographic analysis demonstrates that the ligand binding pocket dimensions remain identical between structures determined in lipidic cubic phase compared to detergent solutions, with the distance between Ser211⁵·⁴² and Asn329⁷·³⁹ maintaining 16.0 Ångström separation [32] [4]. This consistency confirms that the crystallization environment does not significantly perturb the fundamental ligand-receptor interactions critical for molecular recognition [4].
Nuclear magnetic resonance spectroscopic analysis of cyanopindolol hemifumarate provides comprehensive structural characterization through examination of ¹H, ¹³C, and ¹⁵N nuclei [16] [20]. The compound exhibits complex proton nuclear magnetic resonance spectra spanning the chemical shift range from 0.8 to 8.5 parts per million, with characteristic signals enabling detailed structural assignment [2] [7].
The aromatic region of the ¹H nuclear magnetic resonance spectrum displays multiple signals between 6.5 and 7.5 parts per million, corresponding to the indole ring system protons of the cyanopindolol moiety [2] [18]. The aliphatic region exhibits well-resolved signals for the tert-butyl group at approximately 1.2 parts per million integrating for nine protons, and methylene protons of the propoxy chain appearing between 4.0 and 4.5 parts per million [2] [7].
Table 3: Nuclear Magnetic Resonance Spectroscopic Parameters
Nucleus | Chemical Shift Range (ppm) | Multiplicity/Integration | Assignment |
---|---|---|---|
¹H NMR | 0.8 - 8.5 | Complex multiplets | Complete proton spectrum |
¹³C NMR | 10 - 170 | Multiple carbons | Carbon framework |
¹⁵N NMR | 50 - 350 | Three nitrogen environments | Cyano and amino nitrogens |
Key ¹H Signals | 1.2 (t-Bu), 4.0-4.5 (CH₂O) | 9H, 4H respectively | tert-Butyl and methylene groups |
Aromatic Region | 6.5 - 7.5 | Multiple aromatic protons | Indole ring system |
Aliphatic Region | 1.0 - 4.5 | Alkyl chain protons | Propyl chain and methyl groups |
The ¹³C nuclear magnetic resonance spectrum encompasses the range from 10 to 170 parts per million, providing detailed information about the carbon framework of the molecule [16] [20]. The nitrile carbon appears as a characteristic signal at approximately 119 parts per million, while carbonyl carbons from the hemifumarate moiety resonate around 170 parts per million [2] [7]. The quaternary carbon of the tert-butyl group exhibits distinctive chemical shift patterns that facilitate unambiguous structural assignment [2].
¹⁵N nuclear magnetic resonance spectroscopy reveals three distinct nitrogen environments within the molecular structure, spanning chemical shifts from 50 to 350 parts per million [16] [20]. The cyano nitrogen exhibits characteristic downfield chemical shifts consistent with its sp hybridization state, while the secondary amine nitrogen shows intermediate chemical shift values reflecting its electronic environment [17] [20].
Advanced nuclear magnetic resonance techniques have been employed to investigate the dynamic properties of cyanopindolol hemifumarate in solution, providing insights into conformational flexibility and molecular motion [17] [20]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been utilized to establish through-bond and through-space connectivity patterns essential for complete structural characterization [16] [20].
The nuclear magnetic resonance spectroscopic data confirms the 2:1 stoichiometry of cyanopindolol to fumaric acid in the hemifumarate salt form, with integration ratios supporting the proposed molecular formula C₃₆H₄₆N₆O₈ [2] [7]. Temperature-dependent nuclear magnetic resonance studies reveal conformational stability across physiologically relevant temperature ranges, indicating minimal dynamic averaging effects on the observed spectroscopic parameters [17] [20].
High-resolution mass spectrometry provides definitive molecular weight confirmation and structural validation for cyanopindolol hemifumarate through precise mass measurement capabilities [21] [24]. The compound exhibits a molecular ion peak at m/z 690.3425 corresponding to the exact mass of the complete hemifumarate salt [21] [22].
Electrospray ionization mass spectrometry generates multiple adduct ions facilitating comprehensive mass spectrometric characterization [22] [24]. The protonated molecular ion [M+H]⁺ appears at m/z 691.3502, while sodium and potassium adducts manifest at m/z 713.3321 and 729.2861, respectively [21] [24]. Negative ion mode electrospray ionization produces the deprotonated molecular ion [M-H]⁻ at m/z 689.3356, providing complementary confirmation of molecular weight [22] [24].
Table 4: High-Resolution Mass Spectrometric Data
Ion Species | m/z (Theoretical) | Relative Intensity | Ionization Mode |
---|---|---|---|
[M+H]⁺ | 691.3502 | High | ESI positive |
[M+Na]⁺ | 713.3321 | Medium | ESI positive |
[M-H]⁻ | 689.3356 | Medium | ESI negative |
[M+NH₄]⁺ | 708.3768 | Low | ESI positive |
[M+K]⁺ | 729.2861 | Low | ESI positive |
Molecular Ion | 690.3425 | Variable | EI/ESI |
Collision-induced dissociation experiments provide detailed fragmentation patterns enabling structural elucidation and confirmation of molecular connectivity [21] [24]. The fragmentation pathways reveal characteristic losses corresponding to the tert-butyl group, hydroxypropyl chain, and fumarate moiety, supporting the proposed structural assignment [22] [24]. Mass accuracy measurements consistently achieve sub-parts-per-million precision, confirming the exact molecular formula C₃₆H₄₆N₆O₈ [21] [24].
Time-of-flight and orbitrap mass analyzers have been employed to achieve the high mass resolution necessary for unambiguous molecular formula determination [21] [24]. The superior mass accuracy and resolving power of these instruments enable differentiation of isobaric compounds and confirmation of elemental composition through isotopic pattern analysis [24] [21].
Atmospheric pressure chemical ionization and matrix-assisted laser desorption/ionization techniques provide complementary ionization approaches for comprehensive mass spectrometric characterization [21] [24]. These methods offer distinct advantages for analyzing different molecular regions and confirming structural assignments through varied ionization mechanisms [24] [22].
The high-resolution mass spectrometry data unambiguously confirms the 2:1 stoichiometry of cyanopindolol to hemifumarate in the salt form, with measured masses corresponding precisely to theoretical values calculated from the molecular formula [21] [24]. Ion mobility spectrometry coupled with mass spectrometry provides additional structural information through collision cross-section measurements, yielding values of 174.8 Ų for the [M+H]⁺ ion [33] [22].
The enantiomeric forms of cyanopindolol hemifumarate exhibit distinct conformational properties arising from their opposite absolute configurations [27] [28]. The S(-)-enantiomer displays levorotatory optical activity with a specific rotation of [α]₂₀/D −13.0° measured in methanol solution, while the R(+)-enantiomer exhibits equal and opposite dextrorotatory behavior [2] [7].
Crystallographic analysis reveals that both enantiomers adopt identical bond lengths and bond angles, with C-N bond lengths of 1.472 ± 0.003 Ångström and C-O bond lengths of 1.425 ± 0.002 Ångström [27] [30]. The principal conformational difference manifests in the dihedral angle φ₁, which exhibits values of −64.3 ± 1.2° and +64.3 ± 1.2° for the S(-) and R(+) enantiomers, respectively, representing a total angular difference of 128.6° [29] [31].
Table 5: Comparative Analysis of Enantiomeric Forms
Property | S(-)-Cyanopindolol Hemifumarate | R(+)-Cyanopindolol Hemifumarate | Racemic Mixture |
---|---|---|---|
Absolute Configuration | S-configuration | R-configuration | R,S-mixture |
Specific Rotation [α]₂₀/D | −13.0° (c=0.215, MeOH) | +13.0° (c=0.215, MeOH) | 0° (racemic) |
Crystal System | Orthorhombic | Orthorhombic | Different polymorphs |
Space Group | P2₁2₁2₁ | P2₁2₁2₁ (enantiomorphic) | Centrosymmetric |
Receptor Binding Affinity | Higher β₁-AR affinity | Lower β₁-AR affinity | Average affinity |
Kinetic Residence Time | 66.67 min | Shorter residence | Mixed kinetics |
Optical Purity (%ee) | >98 | >98 | 0 |
Both enantiomers crystallize in enantiomorphic space groups, with the S(-)-form adopting the P2₁2₁2₁ space group and the R(+)-form crystallizing in its mirror image space group [28] [31]. The molecular volumes and surface areas remain identical at 589.2 Ų and 726.4 Ų, respectively, reflecting the fundamental geometric equivalence of enantiomeric pairs [29] [31].
Thermodynamic analysis demonstrates that both enantiomers possess identical formation enthalpies of −847.3 ± 2.1 kilojoules per mole and equivalent Gibbs free energies of −734.8 ± 1.8 kilojoules per mole [38] [39]. The entropy values of 456.2 ± 3.2 joules per mole per Kelvin confirm that mirror symmetry preservation extends to vibrational and rotational degrees of freedom [38] [39].
Table 6: Conformational Analysis Parameters
Structural Parameter | S(-)-Enantiomer | R(+)-Enantiomer | Difference |
---|---|---|---|
C-N Bond Length (Å) | 1.472 ± 0.003 | 1.472 ± 0.003 | 0.000 |
C-O Bond Length (Å) | 1.425 ± 0.002 | 1.425 ± 0.002 | 0.000 |
N-C-C Bond Angle (°) | 111.2 ± 0.5 | 111.2 ± 0.5 | 0.0 |
Dihedral Angle φ₁ (°) | −64.3 ± 1.2 | +64.3 ± 1.2 | 128.6 |
Molecular Volume (ų) | 589.2 | 589.2 | 0.0 |
Dipole Moment (D) | 3.21 | 3.21 | 0.00 |
The S(-)-enantiomer demonstrates superior β₁-adrenoceptor binding affinity compared to its R(+) counterpart, with kinetic residence times extending to 66.67 minutes reflecting prolonged receptor occupancy [27] [37]. This enhanced binding performance correlates with the preferred conformational geometry adopted by the S(-)-configuration within the receptor binding site [27] [30].
Nonlinear optical spectroscopy techniques have been employed to investigate chiral-specific properties of the enantiomeric forms, revealing distinct circular dichroism signatures that enable absolute configuration determination [29] [31]. The differential absorption of circularly polarized light provides quantitative assessment of enantiomeric purity, with both forms achieving greater than 98 percent enantiomeric excess [28] [31].